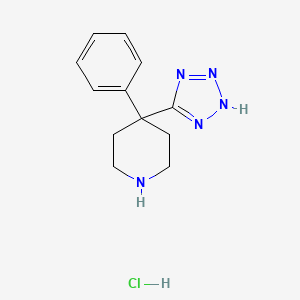
2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine is an organic compound with the molecular formula C7H13ClFN It is characterized by a cyclopropyl ring substituted with chlorine and fluorine atoms, as well as an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of 2-chloro-2-fluoro-1,3-dimethylcyclopropane with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-1,3-dimethylcyclopropyl)ethan-1-amine
- 2-(2-Fluoro-1,3-dimethylcyclopropyl)ethan-1-amine
- 2-(2-Bromo-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine
Uniqueness
2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine is unique due to the presence of both chlorine and fluorine atoms on the cyclopropyl ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications where such characteristics are desired.
Properties
Molecular Formula |
C7H13ClFN |
|---|---|
Molecular Weight |
165.63 g/mol |
IUPAC Name |
2-(2-chloro-2-fluoro-1,3-dimethylcyclopropyl)ethanamine |
InChI |
InChI=1S/C7H13ClFN/c1-5-6(2,3-4-10)7(5,8)9/h5H,3-4,10H2,1-2H3 |
InChI Key |
GPUPXWZZNCJUNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1(F)Cl)(C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


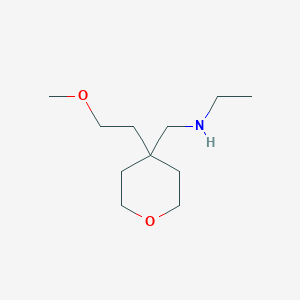
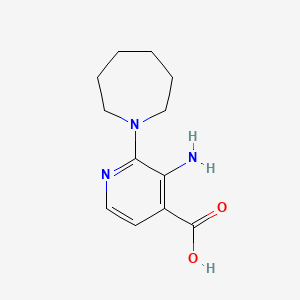
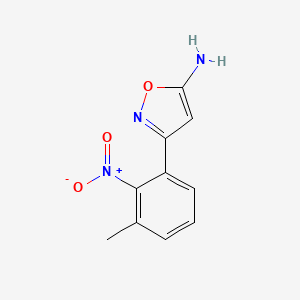
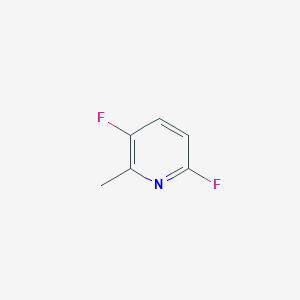
![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13477554.png)
![(2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate](/img/structure/B13477558.png)
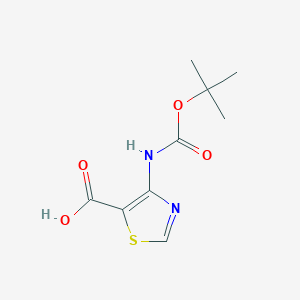
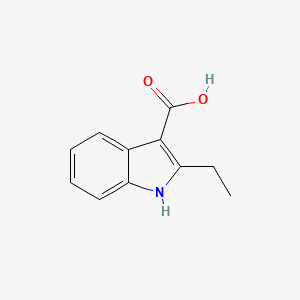
![4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13477575.png)
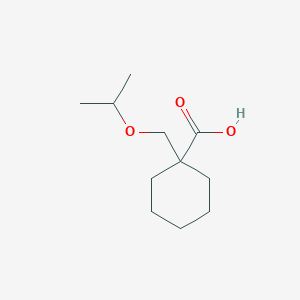
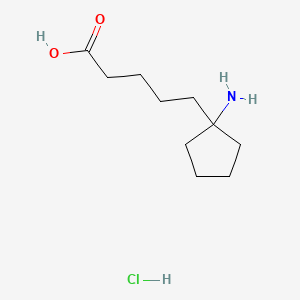
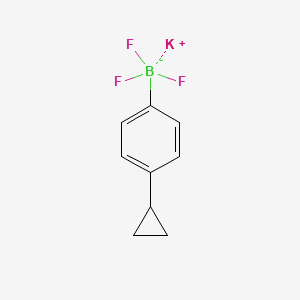
![5-Oxa-2-azaspiro[3.5]nonan-9-ol](/img/structure/B13477592.png)
